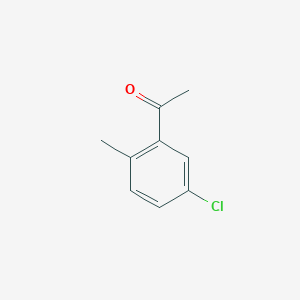

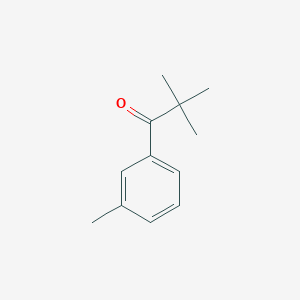

2,2-Dimethyl-1-(3-methylphenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it’s structurally similar to “2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” and “2,2-Dimethyl-3-phenyl-1-propanol” which are more well-studied12.

Synthesis Analysis

The synthesis of similar compounds typically involves alkylation and reduction steps2. However, the specific synthesis process for “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” is not readily available in the searched resources.

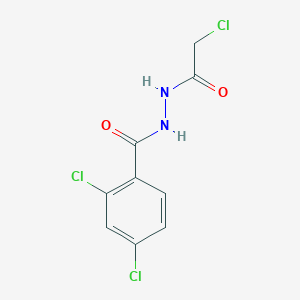

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” is not explicitly mentioned in the searched resources. However, its structural analogs have been studied3.Chemical Reactions Analysis

Specific chemical reactions involving “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not available in the searched resources. However, similar compounds have been reported to undergo reactions such as hydrogenolysis4.Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not explicitly mentioned in the searched resources. However, a structurally similar compound, “2,2-DIMETHYL-3-(3-METHYLPHENYL) PROPANOL”, is described as a viscous liquid or crystalline mass with a fresh floral odor6.科学的研究の応用

Summary of the Application

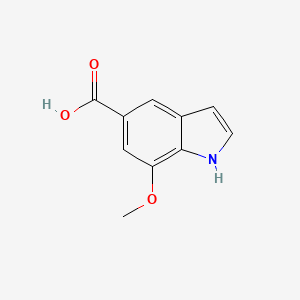

Indole derivatives, which may share a similar structure with “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one”, have been found to possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

2. Transaminase-Mediated Chiral Selective Synthesis

Summary of the Application

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened. This compound could be used for the synthesis of different active pharmaceutical entities .

Methods of Application or Experimental Procedures

The process involved screening transaminases, optimizing variables such as enzyme loading, substrate loading, temperature, and pH, and performing ‘What If’ studies by investigating timely progress of reaction on a gram scale by drastically changing the process parameters .

Results or Outcomes

In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .

3. Use in Perfume Compositions

Summary of the Application

The compound “2,2-Dimethyl-3-(3-methylphenyl)propanol” is structurally similar to “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one”. It can be used in perfume compositions for toiletries, soaps, and detergents .

Methods of Application or Experimental Procedures

The compound is prepared by the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced with NaBH4 .

Results or Outcomes

The resulting compound can be used to add a unique scent to various cosmetic products .

4. New Psychoactive Substance

Summary of the Application

The compound “2-(methylamino)-1-(3-methylphenyl)propan-1-one” (also known as 3-methylmethcathinone, 3-MMC) is a synthetic cathinone stimulant. It is structurally related to methcathinone and 4-methylmethcathinone (mephedrone), and is monitored as a new psychoactive substance .

Methods of Application or Experimental Procedures

The compound is synthesized in a laboratory setting and its effects are studied in controlled environments .

Results or Outcomes

As a new psychoactive substance, 3-MMC has potential implications for public health and law enforcement .

5. Use in Perfume Compositions

Summary of the Application

The compound “2,2-Dimethyl-3-(3-methylphenyl)propanol” is structurally similar to “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one”. It can be used in perfume compositions for toiletries, soaps, and detergents .

Methods of Application or Experimental Procedures

The compound is prepared by the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced with NaBH4 .

Results or Outcomes

The resulting compound can be used to add a unique scent to various cosmetic products .

6. New Psychoactive Substance

Summary of the Application

The compound “2-(methylamino)-1-(3-methylphenyl)propan-1-one” (also known as 3-methylmethcathinone, 3-MMC) is a synthetic cathinone stimulant. It is a ring-substituted cathinone, which is structurally related to methcathinone and 4-methylmethcathinone (mephedrone), and is monitored as a new psychoactive substance .

Methods of Application or Experimental Procedures

The compound is synthesized in a laboratory setting and its effects are studied in controlled environments .

Results or Outcomes

As a new psychoactive substance, 3-MMC has potential implications for public health and law enforcement .

Safety And Hazards

The safety and hazards associated with “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not explicitly mentioned in the searched resources. However, a structurally similar compound, “2,2-dimethyl-1-(3-methylphenyl)propan-1-amine”, has associated hazard statements including H302, H312, H315, H318, H332, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation1.

将来の方向性

The future directions for the study and application of “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not explicitly mentioned in the searched resources. However, the ongoing research into structurally similar compounds suggests potential areas of interest7.

Please note that this analysis is based on the available data and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

特性

IUPAC Name |

2,2-dimethyl-1-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRWPECOXVVSRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557989 |

Source

|

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

CAS RN |

50390-49-3 |

Source

|

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

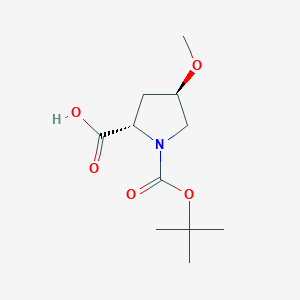

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)